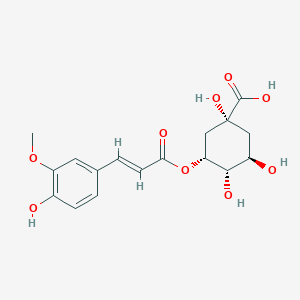

Ácido 5-feruloilquínico

Descripción general

Descripción

- Es fácilmente soluble en agua pero insoluble en etanol .

- El cobre es esencial para diversos procesos enzimáticos en el cuerpo, incluida la absorción de hierro, la producción de energía y el mantenimiento de la función del sistema nervioso central.

Gluconato de cobre: es la sal de cobre del ácido D-glucónico. Aparece como un cristal o polvo de color azul claro o azul verdoso inodoro.

Aplicaciones Científicas De Investigación

Química: El gluconato de cobre sirve como fuente de iones cobre en reacciones químicas y catálisis.

Biología: Desempeña un papel en la función enzimática y los procesos celulares.

Medicina: Se utiliza para tratar la deficiencia de cobre y apoyar la salud general.

Industria: Se agrega a suplementos nutricionales y productos alimenticios.

Mecanismo De Acción

- El gluconato de cobre ejerce sus efectos proporcionando iones cobre esenciales.

- Interactúa con las enzimas implicadas en las reacciones redox, el transporte de oxígeno y la síntesis de colágeno.

- Los objetivos moleculares incluyen la citocromo c oxidasa y la superóxido dismutasa.

Análisis Bioquímico

Biochemical Properties

5-Feruloylquinic acid interacts with various enzymes and proteins. It has been found to exhibit potent hydroperoxyl radical scavenging capacity in both polar and lipidic physiological media . Furthermore, it shows good affinity with the active site of the xanthine oxidase enzyme and forms stable complexes .

Cellular Effects

5-Feruloylquinic acid has been shown to have antioxidative effects and tyrosinase inhibitory activities . It can influence cell function by acting as a natural antioxidant and inhibiting certain enzymes .

Molecular Mechanism

The molecular mechanism of 5-Feruloylquinic acid involves its antioxidant activity and enzyme inhibition. It acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . The hydrogen atom transfer (HAT) mechanism was found to be exclusive in lipid media, while both HAT and single electron transfer (SET) mechanisms are possible in water .

Metabolic Pathways

5-Feruloylquinic acid is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds

Métodos De Preparación

Rutas sintéticas: El gluconato de cobre se puede sintetizar haciendo reaccionar óxido de cobre o carbonato de cobre con ácido glucónico.

Condiciones de reacción: La reacción suele ocurrir en un medio acuoso a temperaturas moderadas.

Producción industrial: La producción a escala industrial implica reacciones controladas entre sales de cobre y ácido glucónico en condiciones optimizadas.

Análisis De Reacciones Químicas

Reacciones: El gluconato de cobre experimenta diversas reacciones, incluida la oxidación y la reducción.

Reactivos y condiciones comunes: Se utilizan reactivos como ácidos o bases para ajustar el pH durante la síntesis.

Productos principales: El producto principal es el propio gluconato de cobre.

Comparación Con Compuestos Similares

Compuestos similares: Otras sales de cobre (por ejemplo, sulfato de cobre, cloruro de cobre).

Singularidad: La solubilidad y la biodisponibilidad del gluconato de cobre lo hacen ventajoso para la suplementación.

Actividad Biológica

5-Feruloylquinic acid (5-FQA) is a phenolic compound belonging to the class of chlorogenic acids, which are widely recognized for their diverse biological activities. This article provides an in-depth exploration of the biological activity of 5-FQA, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

5-FQA is characterized by a ferulic acid moiety attached to the quinic acid backbone. Its structure allows it to exhibit multiple hydroxyl groups, which contribute to its potential as a natural antioxidant by donating electrons or hydrogen atoms to free radicals.

Antioxidant Activity

Mechanisms of Action:

Research indicates that 5-FQA acts as a potent hydroperoxyl radical scavenger and xanthine oxidase (XO) inhibitor. The antioxidant capacity of 5-FQA has been investigated using various methods, including thermodynamic and kinetic calculations based on density functional theory (DFT), as well as molecular dynamics simulations. These studies show that 5-FQA exhibits a higher radical scavenging capacity than common antioxidants like Trolox and BHT under physiological conditions .

Comparison with Other Compounds:

In comparative studies, 5-FQA has been shown to have significant antioxidant activity, although it is generally less potent than its counterpart 5-Caffeoylquinic acid (5-CQA). The antioxidant mechanisms include both hydrogen atom transfer (HAT) in lipid media and single electron transfer (SET) in aqueous environments .

| Compound | Antioxidant Activity | Mechanism |

|---|---|---|

| 5-Feruloylquinic Acid | Moderate | HAT, SET |

| 5-Caffeoylquinic Acid | High | HAT, SET |

| Trolox | Low | HAT |

| BHT | Low | HAT |

Anti-Inflammatory Properties

5-FQA demonstrates significant anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting the expression of adhesion molecules such as ICAM-1 and VCAM-1 in vascular endothelial cells. This inhibition reduces the recruitment of immune cells to sites of inflammation, which is crucial in managing chronic inflammatory conditions .

Case Study:

In vitro studies have highlighted that 5-FQA reduces lipopolysaccharide-induced inflammation in human endothelial cells by downregulating pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that 5-FQA may possess anticancer properties through its ability to modulate key signaling pathways involved in cancer progression. Specifically, it has been observed to influence the PI3K/AKT/PTEN pathway, which is critical for cell survival and proliferation .

Research Findings:

A study conducted on breast cancer cell lines indicated that treatment with 5-FQA resulted in decreased cell viability and induced apoptosis through caspase activation. This positions 5-FQA as a promising candidate for further investigation in cancer therapeutics .

Propiedades

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KQJPBSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341746 | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87099-72-7 | |

| Record name | 3-Feruloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FERULOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Feruloylquinic acid?

A1: The molecular formula of 5-Feruloylquinic acid is C16H18O9, and its molecular weight is 354.31 g/mol.

Q2: How can I identify and quantify 5-Feruloylquinic acid in a sample?

A2: High-performance liquid chromatography coupled with various detection methods, such as diode array detection (HPLC-DAD) [, ], mass spectrometry (HPLC-MS) [, , , , , , , , ], and tandem mass spectrometry (LC-MS/MS) [, , , ], have been widely used for the identification and quantification of 5-Feruloylquinic acid in various matrices like coffee beans, fruits, and plant extracts. These techniques offer high sensitivity, selectivity, and the ability to differentiate isomers.

Q3: What are the challenges associated with identifying 5-Feruloylquinic acid isomers, and how are they addressed?

A3: Identifying 5-Feruloylquinic acid isomers can be challenging due to their similar molecular structures and properties. High-resolution mass spectrometry (HR-MS) [] and tandem mass spectrometry (MS/MS) [, , , , , ] are particularly useful for distinguishing between isomers by providing detailed fragmentation patterns. Additionally, comparing retention times with authentic standards during chromatographic analysis helps confirm the identity of specific isomers.

Q4: What are the primary natural sources of 5-Feruloylquinic acid?

A4: 5-Feruloylquinic acid is found in significant amounts in green coffee beans, particularly in Robusta coffee (Coffea canephora) [, , , ]. It is also present in other plant sources like loquat fruit (Eriobotrya japonica) [], aronia berries (Aronia melanocarpa) [], and Hypericum perforatum [, ].

Q5: How do different drying methods affect the content of 5-Feruloylquinic acid in green coffee beans?

A5: Research suggests that microwave vacuum drying (MVD) effectively preserves 5-Feruloylquinic acid content in green coffee beans, resulting in higher concentrations compared to other methods like room temperature drying, heat pump drying, freeze drying, and combined microwave power vacuum drying [].

Q6: Does roasting coffee beans affect 5-Feruloylquinic acid levels?

A6: Yes, roasting coffee beans can lead to the degradation and transformation of 5-Feruloylquinic acid. The roasting process induces complex chemical reactions, forming various derivatives, including lactones, shikimates, and other breakdown products [].

Q7: What are the reported biological activities of 5-Feruloylquinic acid?

A7: 5-Feruloylquinic acid has demonstrated various biological activities in vitro, including antioxidant [, , , ], anti-inflammatory [, ], and anti-angiogenic properties []. It has also shown potential inhibitory effects against α-amylase [] and tyrosinase [].

Q8: Could 5-Feruloylquinic acid be used as a marker for coffee quality?

A8: Yes, 5-Feruloylquinic acid, along with other chlorogenic acids, is considered a quality marker for coffee [].

Q9: Has 5-Feruloylquinic acid been investigated for its potential antidiabetic effects?

A9: Yes, research has explored the antidiabetic potential of coffee silverskin extracts, which contain 5-Feruloylquinic acid. Studies using human intestinal epithelial (Caco-2) cells suggest that these extracts can inhibit intestinal glucose and fructose uptake, potentially by influencing the expression of sugar transporter genes like GLUT2 and SGLT1 [].

Q10: How does the presence of 5-Feruloylquinic acid in different vertical layers of the coffee plant canopy affect the sensory attributes of coffee?

A10: Studies have shown that coffee beans from the lower, self-shaded canopy layer (Li) tend to have higher concentrations of 5-Feruloylquinic acid and other compounds like 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins []. These beans produce a coffee beverage with desirable sensory attributes, including sweetness, bitterness, brown color, and low astringency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.